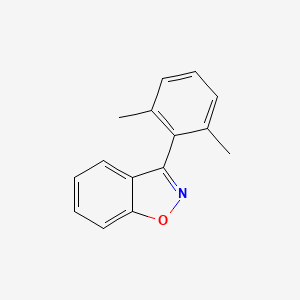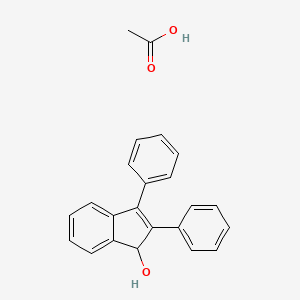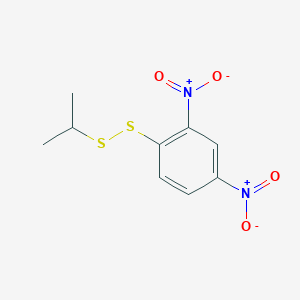
2,4-Dinitro-1-(propan-2-yldisulfanyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dinitro-1-(propan-2-yldisulfanyl)benzene is an organic compound characterized by the presence of two nitro groups and a propan-2-yldisulfanyl group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 2,4-Dinitro-1-(propan-2-yldisulfanyl)benzene typically involves the nitration of 1-(propan-2-yldisulfanyl)benzene. The nitration process introduces nitro groups at the 2 and 4 positions of the benzene ring. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Industrial production methods may involve similar nitration processes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2,4-Dinitro-1-(propan-2-yldisulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives. Common reducing agents include hydrogen gas with a catalyst or metal hydrides.
Substitution: The nitro groups make the benzene ring more susceptible to nucleophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2,4-Dinitro-1-(propan-2-yldisulfanyl)benzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2,4-Dinitro-1-(propan-2-yldisulfanyl)benzene exerts its effects involves the interaction of its nitro and disulfanyl groups with molecular targets. The nitro groups can participate in redox reactions, while the disulfanyl group can form disulfide bonds with thiol-containing molecules. These interactions can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
2,4-Dinitro-1-(propan-2-yldisulfanyl)benzene can be compared with other nitrobenzene derivatives such as:
2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.
2,4-Dinitrophenol: Known for its use in biochemical studies and as a metabolic stimulant.
1,3-Dinitrobenzene: Commonly used in the manufacture of explosives.
Eigenschaften
CAS-Nummer |
89846-89-9 |
|---|---|
Molekularformel |
C9H10N2O4S2 |
Molekulargewicht |
274.3 g/mol |
IUPAC-Name |
2,4-dinitro-1-(propan-2-yldisulfanyl)benzene |
InChI |
InChI=1S/C9H10N2O4S2/c1-6(2)16-17-9-4-3-7(10(12)13)5-8(9)11(14)15/h3-6H,1-2H3 |
InChI-Schlüssel |
NIHIVDGWEUZCEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[1,1-Bis(phenylsulfanyl)ethyl]cyclohex-2-en-1-ol](/img/structure/B14399335.png)
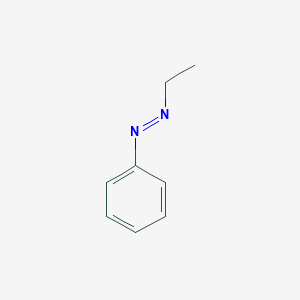
![2-[(Methanesulfonyl)methyl]-6-(trifluoromethyl)aniline](/img/structure/B14399343.png)
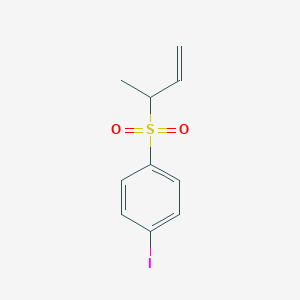
![(2S,3R)-2-[(3,5-dimethoxyphenyl)methyl]piperidine-3-carboxylic acid](/img/structure/B14399352.png)


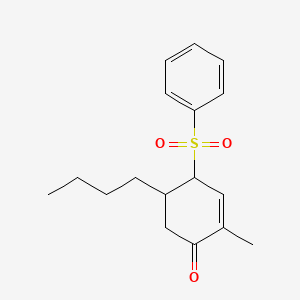
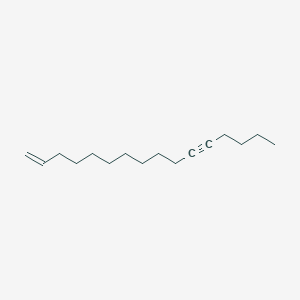
![N-[1-(2-Bromophenyl)ethyl]-2-chloro-N-(2,6-diethylphenyl)acetamide](/img/structure/B14399397.png)
